2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a 4-methyl-1,3-thiazole core substituted at the 2-position with a cyclopropylamino group and at the 5-position with a carboxamide linked to a 2-(2-methoxyphenyl)ethyl moiety. Its structure combines a rigid cyclopropane ring, a lipophilic thiazole, and a methoxy-substituted aromatic group, making it a candidate for diverse biological interactions, particularly in kinase inhibition or receptor modulation .
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-11-15(23-17(19-11)20-13-7-8-13)16(21)18-10-9-12-5-3-4-6-14(12)22-2/h3-6,13H,7-10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
PATGSHLRSOLMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The cyclopropylamino group can be introduced via nucleophilic substitution reactions, while the methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. It can also act as a reagent in various organic reactions.
Biology
The compound is studied for its potential biological activities, including:
- Antimicrobial Properties : Thiazoles are recognized for their antimicrobial activity. Preliminary investigations suggest that this compound may inhibit the growth of pathogens like Candida albicans and other bacteria.
- Antifungal Activity : Related thiazole compounds have shown significant antifungal properties, suggesting potential therapeutic applications in treating fungal infections.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic effects:
- Anticancer Properties : Research indicates that it may inhibit enzymes involved in cell proliferation, making it a candidate for cancer treatment. Studies have shown cytotoxicity against various cancer cell lines while maintaining low toxicity profiles.
- Neurological Disorders : There is ongoing research into its effects on neurological pathways, potentially leading to treatments for conditions like depression or anxiety.
Industry
In industrial applications, 2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can be utilized in:
- Material Development : Used in the synthesis of new materials with specific properties.
- Catalysis : Acts as a catalyst in various chemical processes, optimizing reaction pathways and enhancing production efficiency.
Research Findings and Case Studies
Recent studies have highlighted several promising effects of this compound:
- Antiviral Efficacy : Related thiazole compounds exhibited IC50 values in the low micromolar range against viral targets.
- Cytotoxicity Studies : Certain thiazole derivatives maintain low toxicity profiles while exhibiting significant biological activity against cancer cell lines.
- Antifungal Activity : Compounds structurally related to this compound have shown MIC values comparable to established antifungals like ketoconazole.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Cycloalkyl vs.
- Carboxamide Side Chain : The 2-(2-methoxyphenyl)ethyl group in the target and compound enhances lipophilicity and may influence CNS penetration, whereas Dasatinib’s chloro-methylphenyl group is optimized for kinase binding .
Physicochemical Properties
Analysis :
- The target compound’s logP (~3.1) balances lipophilicity and solubility, favorable for oral bioavailability.
- Dasatinib’s higher molecular weight and hydrogen bond capacity correlate with its kinase-targeting efficacy but may reduce bioavailability .
Commercial Availability and Suppliers
- Target Compound: No direct suppliers listed; however, and highlight industrial-scale production of analogs (e.g., CHEMLYTE SOLUTIONS CO., LTD. produces related thiazole carboxamides at 99% purity) .
- Custom Synthesis : Specialized vendors (e.g., Biopharmacule Speciality Chemicals) offer tailored synthesis of thiazole derivatives, as seen in .
Biological Activity
2-(Cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural features include:
- A thiazole ring , which is known for its diverse biological activities.
- A cyclopropylamino group , which may influence the compound's interaction with biological targets.
- A methoxyphenyl ethyl substituent , potentially enhancing lipophilicity and bioavailability.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
Antimicrobial Properties
Thiazoles are recognized for their antimicrobial activity. Preliminary investigations suggest that 2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide may possess significant antibacterial and antifungal properties. For example:
- In vitro studies have shown that thiazole derivatives can inhibit the growth of Candida albicans, suggesting potential use as antifungal agents .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For instance:
- CYP51 inhibition : Some thiazole derivatives have been shown to inhibit ergosterol synthesis by targeting the CYP51 enzyme, a crucial component in fungal cell membrane formation .
Research Findings and Case Studies
- Antiviral Efficacy : A study indicated that related thiazole compounds exhibited IC50 values in the low micromolar range against viral targets, suggesting potential for development as antiviral agents .
- Antifungal Activity : Compounds structurally related to 2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide have shown MIC values comparable to established antifungals like ketoconazole .
- Cytotoxicity Studies : Investigations into cytotoxicity revealed that certain thiazole derivatives maintain low toxicity profiles while exhibiting significant biological activity against cancer cell lines, indicating a favorable therapeutic index .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
